molecular formula C17H36OSn B14572963 Tributyl(cyclopentyloxy)stannane CAS No. 61612-50-8

Tributyl(cyclopentyloxy)stannane

Cat. No.: B14572963
CAS No.: 61612-50-8
M. Wt: 375.2 g/mol
InChI Key: NHSADIYPGXGYAZ-UHFFFAOYSA-N
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Description

Tributyl(cyclopentyloxy)stannane is an organotin compound with the CAS Number 61612-50-8 . While specific applications for this exact derivative are not extensively detailed in the literature, its structure suggests it belongs to the versatile class of allylic stannanes, which are highly valuable reagents in synthetic organic chemistry . Organotin compounds of this type are frequently employed in key carbon-carbon bond-forming reactions. They can participate in Stille coupling reactions, a palladium-catalyzed process widely used for cross-coupling between stannanes and organic electrophiles, which is a fundamental transformation in constructing complex molecules for pharmaceuticals and materials science . Furthermore, allylic stannanes can undergo transmetallation reactions, serving as precursors to lithium species or other organometallics, and can react with electrophiles under Lewis acid catalysis . The cyclopentyloxy moiety in its structure may influence its reactivity and selectivity, as well as its steric and electronic properties, offering researchers a specific tool for modifying reaction outcomes. This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should review all relevant safety data sheets (SDS) before use.

Properties

CAS No.

61612-50-8

Molecular Formula

C17H36OSn

Molecular Weight

375.2 g/mol

IUPAC Name

tributyl(cyclopentyloxy)stannane

InChI

InChI=1S/C5H9O.3C4H9.Sn/c6-5-3-1-2-4-5;3*1-3-4-2;/h5H,1-4H2;3*1,3-4H2,2H3;/q-1;;;;+1

InChI Key

NHSADIYPGXGYAZ-UHFFFAOYSA-N

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)OC1CCCC1

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry of Tributyl Cyclopentyloxy Stannane

Direct Synthetic Approaches

The synthesis of Tributyl(cyclopentyloxy)stannane can be approached through several established organometallic reactions. These methods primarily involve the formation of a tin-oxygen bond, linking the tributyltin moiety to a cyclopentyl group via an oxygen atom.

Grignard Reaction-Based Synthesis

A primary method for creating the tributyltin alkoxide, a direct precursor to this compound, involves the reaction of a Grignard reagent with tributyltin chloride. Grignard reagents, which are organomagnesium halides, act as potent nucleophiles. youtube.comyoutube.com The carbon-magnesium bond in a Grignard reagent is highly polarized, rendering the carbon atom nucleophilic and capable of attacking electrophilic centers. youtube.comyoutube.com

In a typical synthesis, an alkyl or aryl halide is reacted with magnesium metal in an etheral solvent to generate the Grignard reagent. youtube.com This reagent can then react with various electrophiles, including ketones and aldehydes, to form new carbon-carbon bonds and, upon workup, alcohols. youtube.comyoutube.com For the synthesis of vinyltributyltin, a related organotin compound, vinylmagnesium bromide is reacted with tributyltin chloride. wikipedia.org A similar principle would apply to the synthesis of this compound, where a cyclopentyl-containing Grignard reagent would be reacted with a suitable tributyltin electrophile.

Hydrostannylation Reactions for Alkoxy-Substituted Stannanes

Hydrostannylation is a versatile method for forming carbon-tin bonds and can be adapted to synthesize alkoxy-substituted stannanes. researchgate.net This reaction involves the addition of a tin hydride, such as tributyltin hydride, across a double or triple bond. gelest.comresearchgate.net The reaction can be initiated by radical initiators, Lewis acids, or transition metal catalysts, with palladium being a commonly used metal. researchgate.netucl.ac.ukqub.ac.uk

The regioselectivity and stereoselectivity of hydrostannylation are highly dependent on the reaction conditions and the nature of the substrate. researchgate.netresearchgate.net For instance, the hydrostannylation of alkynes can yield various vinylstannane isomers. researchgate.netucl.ac.uk While direct hydrostannylation to form an alkoxy-substituted stannane (B1208499) like this compound is less common, the principle can be applied to precursors. For example, hydrostannylation of a cyclopentenyl ether could potentially yield the desired product. Furthermore, copper-catalyzed hydrostannylation has been shown to be effective for the synthesis of branched alkenylstannanes. rsc.org

Precursor Compounds and Related Organotin Building Blocks

The synthesis of this compound relies on the availability of key organotin precursors. These precursors serve as the foundational building blocks for introducing the tributyltin group.

Utilization of Tributyltin Halides in Stannane Synthesis

Tributyltin halides, particularly tributyltin chloride, are fundamental precursors in organotin chemistry. gelest.com They are typically prepared through redistribution reactions between tetraorganotins and tin(IV) halides. gelest.com These halides are electrophilic at the tin center and readily react with nucleophiles, making them ideal starting materials for a wide range of organotin compounds. gelest.com For instance, tributyltin chloride can be reduced to tributyltin hydride using reagents like lithium aluminum hydride. wikipedia.org It also serves as the electrophile in Grignard-based syntheses of various organostannanes. wikipedia.org

Tributyltin Hydride as a Key Starting Material for Organotin Derivatives

Tributyltin hydride ((C₄H₉)₃SnH) is a colorless liquid and a crucial reagent in organic synthesis, primarily used as a source of hydrogen radicals. wikipedia.org Its utility stems from the relatively weak tin-hydrogen bond, which can undergo homolytic cleavage. organic-chemistry.org It is synthesized by the reduction of tributyltin oxide with reagents like polymethylhydrosiloxane (B1170920) or by the reduction of tributyltin chloride with lithium aluminum hydride. wikipedia.org

Tributyltin hydride is extensively used in radical dehalogenation and cyclization reactions. exsyncorp.com It is also the key reagent in hydrostannylation reactions, where it adds across unsaturated bonds to form new organotin compounds. wikipedia.org For example, it reacts with alkynes to produce vinyltin (B8441512) compounds. ucl.ac.uk

Synthesis of Alkoxy-Substituted Organotin Precursors

The synthesis of alkoxy-substituted organotin compounds often involves the reaction of an organotin nucleophile with an oxygen-containing electrophile or vice versa. One common method involves the reaction of tributylstannyllithium with an aldehyde, such as paraformaldehyde, followed by protection of the resulting alcohol. orgsyn.org For example, (tributylstannyl)methanol (B110806) can be prepared and then reacted with an acetal (B89532) like dimethoxymethane (B151124) in an acid-catalyzed exchange reaction to introduce a methoxymethyl (MOM) protecting group. orgsyn.org This approach avoids the use of highly toxic chloromethyl ethers. orgsyn.org These alkoxy-substituted organotin precursors can then be further modified or used in subsequent reactions.

Advanced Methods for C-Sn Bond Formation

The creation of the tin-carbon bond is a fundamental step in the synthesis of a vast array of organotin compounds. Over the years, chemists have developed sophisticated methods that offer high efficiency and functional group tolerance. These advanced techniques are essential for constructing the tributyltin fragment of the target molecule.

Stannylation Reactions

Stannylation reactions involve the introduction of a triorganostannyl group, such as tributyltin, onto an organic substrate. A common and effective method for the synthesis of tributyltin alkoxides, including this compound, is the reaction of a tributyltin precursor with an alcohol.

One of the most direct routes involves the reaction of bis(tributyltin) oxide with the corresponding alcohol, in this case, cyclopentanol. This reaction typically proceeds with the removal of water, often facilitated by azeotropic distillation, to drive the equilibrium towards the formation of the desired alkoxide.

General Reaction Scheme: (Bu₃Sn)₂O + 2 R-OH ⇌ 2 Bu₃Sn-OR + H₂O

Another approach involves the transalkoxylation reaction, where a readily available tributyltin alkoxide, such as tributyltin methoxide, is reacted with a less volatile alcohol like cyclopentanol. The equilibrium is driven by the removal of the more volatile alcohol (methanol in this case).

General Reaction Scheme: Bu₃Sn-OMe + R-OH ⇌ Bu₃Sn-OR + MeOH

These stannylation reactions provide a direct and efficient pathway to the Sn-O-C linkage found in this compound.

Carbon-Tin Coupling Methodologies

While the primary bond of interest in the "cyclopentyloxy" portion of the molecule is Sn-O, the formation of the three butyl-tin bonds is a prerequisite. Carbon-tin coupling methodologies are central to the synthesis of the tributyltin precursor itself. The Stille reaction is a prominent example of a palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds, but the underlying principles of transmetalation are relevant to the broader field of organotin chemistry.

The synthesis of the key precursor, a tributyltin halide or oxide, often starts with the reaction of a Grignard reagent with a tin tetrahalide.

General Reaction Scheme for Tributyltin Precursor Synthesis: 4 Bu-MgBr + SnCl₄ → Bu₄Sn + 4 MgBrCl 3 Bu₄Sn + SnCl₄ → 4 Bu₃SnCl 2 Bu₃SnCl + H₂O + base → (Bu₃Sn)₂O + 2 base·HCl

Reactivity Profiles and Mechanistic Investigations of Tributyl Cyclopentyloxy Stannane

Radical Reaction Pathways Initiated by Tributyl(cyclopentyloxy)stannane

This compound can serve as a precursor for tributylstannyl radicals, which are key intermediates in numerous radical chain reactions. The initiation of these reactions often involves the homolytic cleavage of the tin-oxygen bond, although the precise conditions for this can vary.

Generation and Role of Tributylstannyl Radicals

The generation of tributylstannyl radicals (Bu₃Sn•) is a critical step in the radical-mediated reactions involving tributyltin compounds. nih.govorganic-chemistry.org While tributyltin hydride is a common source of these radicals, other tributyltin derivatives can also lead to their formation. nih.govnih.gov In the context of this compound, the generation of the tributylstannyl radical would likely proceed through homolytic cleavage of the Sn-O bond, a process that can be initiated by heat or light. libretexts.org

Once formed, the tributylstannyl radical is a versatile intermediate. nih.gov A primary role of this radical is to abstract a halogen atom from an organic halide, generating a new carbon-centered radical and tributyltin halide. libretexts.org This carbon radical can then participate in various subsequent reactions, such as cyclizations or hydrogen atom abstractions, propagating a radical chain. youtube.com

Mechanisms of Radical Chain Reactions

Radical chain reactions are characterized by three main phases: initiation, propagation, and termination. libretexts.orglumenlearning.com

Initiation: This phase involves the initial formation of radical species. libretexts.org In reactions involving this compound, this could be the homolytic cleavage of the Sn-O bond to form a tributylstannyl radical and a cyclopentyloxy radical. Often, a radical initiator like azobisisobutyronitrile (AIBN) is used to facilitate the generation of the initial radicals at a lower temperature. libretexts.org

Propagation: This is the "chain" part of the reaction, where the initially formed radical reacts with a stable molecule to produce a product and another reactive radical, which continues the chain. libretexts.orgmdpi.com A typical propagation cycle in a dehalogenation reaction would involve the tributylstannyl radical abstracting a halogen from an alkyl halide to form a stable tributyltin halide and an alkyl radical. This alkyl radical then abstracts a hydrogen atom from a suitable donor, regenerating the tributylstannyl radical in some systems or leading to the final product in others. libretexts.org

Termination: This phase involves the destruction of radical species, typically through the combination of two radicals to form a non-radical species. libretexts.org Termination steps are generally undesirable as they consume the chain-carrying radicals. libretexts.org

A generalized scheme for a radical chain reaction involving an organostannane is depicted below:

StepReactionDescription
InitiationInitiator → 2 R•Generation of initial radicals.
Propagation 1R• + Bu₃SnX → R-X + Bu₃Sn•Formation of the key tributylstannyl radical.
Propagation 2Bu₃Sn• + R'-Y → Bu₃Sn-Y + R'•Halogen abstraction to form a carbon radical.
Propagation 3R'• + H-donor → R'-H + donor•Formation of the final product and a new radical.
Termination2 Radicals → Non-radical speciesCombination of radicals to end the chain.

Influence of the Cyclopentyloxy Ligand on Radical Reactivity

The cyclopentyloxy ligand (C₅H₉O-) can influence the radical reactivity of this compound in several ways. The strength of the Sn-O bond will affect the ease of formation of the initial tributylstannyl radical. Alkoxy radicals, such as the cyclopentyloxy radical that would be co-generated, are themselves highly reactive species. acs.orgmdpi.com They can participate in hydrogen atom transfer (HAT) reactions or undergo β-scission. acs.org

Electrophilic and Nucleophilic Reactivity

Beyond radical pathways, this compound can also exhibit reactivity characteristic of polar mechanisms, where the tin atom acts as an electrophilic center or the oxygen atom as a nucleophilic center.

Reactions with Organic Halides: Dehalogenation Mechanisms

The reaction of tributyltin compounds with organic halides is a well-established method for dehalogenation. nih.govlibretexts.orgprinceton.edu While often proceeding through a radical chain mechanism as described above, a polar mechanism is also conceivable depending on the nature of the organic halide and the reaction conditions.

In a polar mechanism, the electrophilic tin atom could coordinate to the halogen of the organic halide. This would increase the polarization of the C-X bond, making the carbon atom more susceptible to nucleophilic attack. The cyclopentyloxy group, or another nucleophile present in the reaction mixture, could then displace the halide. However, for most common organic halides, the radical pathway is generally considered the predominant mechanism for tributyltin-mediated dehalogenations. libretexts.org

SubstrateProductReagentKey Intermediate
Alkyl Halide (R-X)Alkane (R-H)This compoundTributylstannyl radical (Bu₃Sn•)

Addition Reactions to Unsaturated Substrates (Hydrostannylation)

Hydrostannylation is the addition of a tin hydride across a multiple bond, such as an alkyne or an alkene. nih.govnih.gov While this compound is not a tin hydride, its derivatives or related species can participate in such reactions.

The mechanism of hydrostannylation can be either radical or polar. In the radical pathway, the tributylstannyl radical adds to the unsaturated substrate to form a vinyl or alkyl radical, which then abstracts a hydrogen atom to give the final product. nih.gov Recent studies have suggested that even in seemingly radical-mediated hydrostannylations, single-electron transfer processes may be involved. nih.gov

A polar mechanism for hydrostannylation would involve the nucleophilic attack of the unsaturated bond on the electrophilic tin atom, or the coordination of the tin to the multiple bond, followed by the delivery of a hydride equivalent. Since this compound does not possess a hydride, it would not directly undergo hydrostannylation in the classical sense. However, in the presence of a suitable hydride source, the tin compound could act as a catalyst or precatalyst.

Transmetalation Processes Involving this compound

Transmetalation, a fundamental organometallic reaction, involves the transfer of an organic group from one metal to another. In the context of this compound, this process typically involves the transfer of the cyclopentyloxy group or one of the butyl groups to a different metal center, often a transition metal like palladium. acs.orgyoutube.com This reaction is a crucial step in many catalytic cycles, particularly in cross-coupling reactions. wikipedia.orglibretexts.org

The general mechanism for the transmetalation of an organostannane (R-SnR'3) with a metal complex (M-X) can be depicted as:

R-SnR'3 + M-X → R-M + X-SnR'3

The reactivity of organotin compounds in transmetalation is influenced by several factors, including the nature of the organic groups attached to the tin atom and the ligands on the other metal. gelest.com The transfer of the organic group is generally favored for groups that are more electronegative.

While specific studies on the transmetalation of this compound are not extensively detailed in the provided search results, the general principles of organotin chemistry suggest that the cyclopentyloxy group, being an alkoxy group, would have different transfer characteristics compared to the butyl groups. The presence of the oxygen atom in the cyclopentyloxy moiety can influence the Lewis acidity of the tin center and potentially coordinate to the transmetalating metal, thereby affecting the reaction rate and pathway. gelest.com The process can be influenced by the choice of solvent and the presence of additives, which can stabilize intermediates or accelerate the reaction. youtube.com

Catalytic Activity and Mechanistic Considerations in Organic Transformations

Organotin compounds, including structures related to this compound, are recognized for their catalytic activity in a variety of organic transformations. wikipedia.orgthinkindiaquarterly.org Their utility stems from the unique properties of the tin-carbon and tin-heteroatom bonds, which can be selectively cleaved and reformed under specific reaction conditions. gelest.com

Exploration of Catalytic Cycles in Carbon-Carbon Bond Formation

The formation of carbon-carbon (C-C) bonds is a cornerstone of organic synthesis, and organotin reagents play a significant role in this area. thinkindiaquarterly.orgfiveable.me Catalytic cycles involving organostannanes are central to powerful C-C bond-forming reactions. libretexts.org These cycles typically involve a series of elementary steps, including oxidative addition, transmetalation, and reductive elimination, often mediated by a transition metal catalyst, most commonly palladium. acs.orgyoutube.com

A generalized catalytic cycle for a palladium-catalyzed C-C bond formation using an organostannane can be summarized as follows:

Oxidative Addition: A low-valent palladium(0) complex reacts with an organic halide (R¹-X) to form a palladium(II) intermediate.

Transmetalation: The organostannane (in a hypothetical case, involving a group from this compound, R²) transfers its organic group to the palladium(II) complex, displacing the halide.

Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated as the final product (R¹-R²), regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. acs.orgwikipedia.org

The efficiency and selectivity of these catalytic cycles are highly dependent on the nature of the organostannane, the organic halide, the palladium catalyst and its ligands, and the reaction conditions. organic-chemistry.org

Role in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Stille Coupling Analogs)

This compound, as an organostannane, is a potential participant in palladium-catalyzed cross-coupling reactions, most notably the Stille reaction and its analogs. wikipedia.orglibretexts.org The Stille reaction is a versatile method for forming C-C bonds by coupling an organostannane with an organic electrophile, typically an organic halide or triflate, in the presence of a palladium catalyst. wikipedia.orgorganic-chemistry.org

The general scheme for a Stille-type coupling is:

R¹-Sn(Alkyl)₃ + R²-X → [Pd⁰ catalyst] → R¹-R² + X-Sn(Alkyl)₃ wikipedia.org

In the context of this compound, either a butyl group or potentially the cyclopentyloxy group could be transferred in the transmetalation step of the catalytic cycle. The transferability of different groups from the tin atom generally follows the order: alkynyl > alkenyl > aryl > allyl ≈ benzyl (B1604629) > alkyl. The cyclopentyloxy group, being an alkoxy group, is generally a poor leaving group in Stille couplings. Therefore, it is more likely that one of the butyl groups would be the transferred moiety in a standard Stille reaction.

The reaction is valued for its tolerance of a wide range of functional groups on both coupling partners. wikipedia.orglibretexts.org The choice of palladium catalyst and ligands is crucial for achieving high yields and selectivity. organic-chemistry.orgorganic-chemistry.org

Mechanistic Studies of Catalyst Regeneration and Turnover

The regeneration of the active catalyst and its turnover number (TON) and turnover frequency (TOF) are critical aspects of any catalytic process, determining its efficiency and economic viability. numberanalytics.comumb.edu In palladium-catalyzed reactions involving organostannanes, the reductive elimination step regenerates the active Pd(0) species, allowing it to participate in subsequent catalytic cycles. acs.orgwikipedia.org

The stability and lifetime of the catalyst can be influenced by various factors, including the reaction temperature, the nature of the ligands, and the presence of impurities. numberanalytics.com Catalyst deactivation can occur through several pathways, such as the formation of inactive palladium clusters or the reaction of the catalyst with byproducts. mdpi.com

Mechanistic studies aim to understand these deactivation pathways to design more robust and efficient catalytic systems. This can involve modifying the ligand environment around the palladium center to enhance its stability and prevent aggregation. numberanalytics.com The turnover number, which represents the number of substrate molecules converted per molecule of catalyst before it becomes inactive, is a key metric for evaluating catalyst performance. numberanalytics.comumb.edu Similarly, the turnover frequency, the number of turnovers per unit time, reflects the catalyst's activity. umb.edusci-hub.se

Applications of Tributyl Cyclopentyloxy Stannane in Advanced Organic Synthesis

Development of Novel Synthetic Routes Utilizing Tributyl(cyclopentyloxy)stannane

As a Hydroxymethyl Anion Equivalent

Extensive research has been conducted on the application of organotin compounds as hydroxymethyl anion equivalents in advanced organic synthesis. A prominent example is tributyl[(methoxymethoxy)methyl]stannane (B30004), which serves as a versatile reagent for this purpose. enamine.net This compound undergoes a tin-lithium exchange with n-butyllithium to generate an organolithium intermediate that functions as a hydroxymethyl anion equivalent. enamine.netorgsyn.org This reactive intermediate readily participates in reactions with various carbonyl compounds, including aldehydes, ketones, and lactones, to produce mono-protected diols under mild conditions. enamine.net

The utility of such hydroxymethyl anion equivalents is significant as they act as crucial building blocks in the synthesis of complex organic molecules. orgsyn.org The protective group, in the case of tributyl[(methoxymethoxy)methyl]stannane, is a methoxymethyl (MOM) group, which can be easily removed under mild acidic conditions to unveil the primary alcohol. enamine.netorgsyn.org

The following table summarizes the well-established reactions of a related hydroxymethyl anion equivalent, tributyl[(methoxymethoxy)methyl]stannane.

ReactantReagentProduct TypeRef.
Aldehydes, Ketones, LactonesTributyl[(methoxymethoxy)methyl]stannane, n-BuLiMono-protected diols enamine.net
Weinreb amidesTributyl[(methoxymethoxy)methyl]stannane, n-BuLiProtected hydroxyketones enamine.net

Tributyl Cyclopentyloxy Stannane in Polymer Science Research

Application as a Stabilizer or Modifier for Polymeric Materials

Tributyltin (TBT) compounds, a category that includes Tributyl(cyclopentyloxy)stannane, have been historically utilized as stabilizers for polymers like polyvinyl chloride (PVC). wikipedia.org The primary function of these stabilizers is to prevent the degradation of the polymer matrix when exposed to heat and light. ivl.se The mechanism of stabilization by organotin compounds in PVC, for instance, is believed to involve the exchange of labile chlorine atoms within the polymer structure with groups from the organotin stabilizer. This exchange results in a more stable polymer structure that is less prone to degradative elimination reactions. researchgate.net

The effectiveness of organotin stabilizers can be influenced by the nature of the organic groups attached to the tin atom. While research often focuses on common variants like those with carboxylate or maleate (B1232345) groups, the fundamental reactivity of the tributyltin moiety is key to its stabilizing action.

Role in Polymerization Reactions

Organotin compounds are not only used as additives but also play a crucial role as catalysts in various polymerization reactions. inchem.org Their catalytic activity is particularly notable in condensation polymerizations and ring-opening polymerizations.

Mechanistic Insights into Organotin-Catalyzed Polymerizations

Organotin compounds, including derivatives of tributyltin, are recognized as effective catalysts, particularly in the formation of polyurethanes and silicones. researchgate.net In organosilicon chemistry, organotin catalysts like dibutyltin (B87310) dilaurate (DBTDL) are instrumental in the curing of organosilicon polymers. researchgate.net The mechanism is thought to involve the formation of stannasiloxane intermediates in situ, which play a crucial role in the formation of siloxane bonds. researchgate.net While strong acids or bases can also catalyze these reactions, organotin compounds offer a neutral catalysis pathway. researchgate.net

In the context of ring-opening polymerization (ROP), organocatalysis has emerged as a powerful alternative to metal-based catalysts. nih.govacs.org While specific studies on this compound are not prevalent, the general principles of organocatalyzed ROP provide a framework for its potential action. These catalysts can activate the monomer, the initiator, or both, facilitating the polymerization process. acs.org For instance, in the ROP of lactide, a bifunctional catalyst can activate the monomer through hydrogen bonding while simultaneously activating the initiating alcohol. acs.org

Studies on Ring-Opening Polymerization with Organotin Initiators

Ring-opening polymerization (ROP) is a versatile method for synthesizing a wide range of polymers from cyclic monomers. youtube.com The driving force for this type of polymerization is often the relief of ring strain in the monomer. youtube.com Organometallic compounds, including those of tin, have been explored as initiators and catalysts for ROP.

Ring-opening metathesis polymerization (ROMP) is a specific type of ROP that utilizes transition metal catalysts to polymerize cyclic olefins. youtube.com While typically employing catalysts based on metals like ruthenium or tungsten, the broader field of ROP encompasses a variety of catalytic systems. youtube.comyoutube.com Organocatalytic ROP, for example, has gained significant traction for its ability to produce well-defined polymers under mild conditions. acs.orgnih.gov The mechanism often involves the activation of the monomer by the catalyst, making it susceptible to nucleophilic attack by an initiator, such as an alcohol. acs.org

The following table provides a general overview of monomers commonly used in ring-opening polymerizations and the types of catalysts often employed.

Monomer ClassExample MonomerCommon Catalyst Type
Lactonesε-CaprolactoneOrganocatalysts, Metal Alkoxides
LactidesLactideOrganocatalysts, Tin(II) Octoate
Cyclic OlefinsNorborneneGrubbs' Catalyst (Ruthenium-based)
EpoxidesEthylene OxideAnionic or Cationic Initiators

Impact on the Structure-Property Relationships of Polymers

The incorporation of organometallic moieties, such as tributyltin groups, into a polymer can significantly influence its structure-property relationships. These changes can manifest in the material's mechanical, thermal, and optical properties. The introduction of bulky side groups or the incorporation of metal atoms into the polymer backbone can alter chain packing, flexibility, and intermolecular interactions. nih.gov

For instance, the stiffness of polymer chains is a critical factor determining the glass transition temperature (Tg). nih.gov The addition of organotin groups could potentially increase chain stiffness, leading to a higher Tg. Furthermore, the presence of tin atoms can affect the electronic properties of the polymer, a principle that is leveraged in the design of organometallic polymers for applications in electronics and catalysis.

Research into Degradation Mechanisms of Organotin-Modified Polymers

Understanding the degradation mechanisms of polymers is crucial for predicting their service life and environmental impact. mdpi.com The degradation of polymers can proceed through various pathways, including thermal degradation, photo-degradation, and biodegradation. youtube.com The presence of additives like organotin compounds can influence these degradation processes.

While organotins are used as stabilizers to prevent degradation, their own breakdown can introduce new chemical species into the polymer matrix. The degradation of the polymer itself can be initiated by factors like heat, moisture, and microbial action. mdpi.commdpi.com For example, polyesters like poly(caprolactone) degrade through the hydrolysis of their ester bonds. nih.gov The byproducts of organotin stabilizer degradation could potentially catalyze or inhibit these hydrolytic processes. Research in this area often involves techniques like thermogravimetric analysis (TGA), size-exclusion chromatography, and spectroscopic methods to monitor changes in the polymer's structure and molecular weight over time. mdpi.com The degradation of polymers in real-world applications is a complex process influenced by a multitude of environmental factors. nih.gov

Broader Context of Organotin Chemistry Research and Methodological Innovations

Challenges and Advances in Organotin Reagent Management

The widespread use of organotin reagents is hampered by significant challenges, primarily their toxicity and the difficulty in removing organotin by-products from reaction mixtures. nih.gov These challenges have been a driving force for innovation in the management of these reagents.

Strategies for Tin By-product Removal and Recycling in Synthesis

The removal of tin by-products is a critical step in ensuring the purity of the desired organic compounds. Traditional methods often involve chromatography, which can be challenging due to the co-elution of tin residues with the product. nih.gov To address this, several strategies have been developed:

Liquid-Liquid Extraction: This technique can be employed to separate tin compounds from the reaction mixture based on their differential solubilities in immiscible liquid phases.

Precipitation: In some cases, tin by-products can be precipitated out of the solution, allowing for their removal by filtration. For instance, more than 99% of tin in a leaching solution was precipitated using CaO. researchgate.net

Electrochemical Methods: Electrodeposition has been explored for the recovery of tin from waste solutions. By controlling the electrode potential, copper and tin can be recovered sequentially. researchgate.net

Distillation and Crystallization: For volatile tin compounds, distillation can be an effective separation method. Subsequent crystallization can further purify the recovered tin. rsc.org

Solvent Extraction and Ion Exchange: These methods are also utilized to separate and recycle indium and tin from industrial waste, such as spent indium-tin-oxide (ITO) targets. rsc.org

The recycling of tin is not only economically beneficial but also crucial for environmental sustainability. Recovered tin can be reused in various applications, including the synthesis of new organotin reagents.

Development of Supported and Catalytic Organotin Reagents

To simplify the removal of tin reagents and by-products, researchers have focused on developing supported organotin reagents. These involve attaching the organotin moiety to a solid support, such as a polymer resin.

Key advantages of supported reagents include:

Facilitated Removal: The solid-supported reagent can be easily removed from the reaction mixture by simple filtration.

Potential for Recycling: The recovered supported reagent can often be reused, reducing waste and cost.

Low Residual Tin Levels: The use of supported reagents can lead to very low or negligible levels of tin contamination in the final product.

Novel resin-bound organotin reagents, including dimethyl tin variants, have been synthesized and successfully employed in catalytic cycles like the Stille coupling. Furthermore, polymer-supported distannanes have shown enhanced effectiveness in atom transfer cyclizations compared to their non-supported counterparts.

Another significant advancement is the development of catalytic systems that use only a small amount of the tin reagent. For instance, as little as 5 mol% of a tin reagent has been used effectively in certain coupling reactions. More recently, organotin-PTA (1,3,5-triaza-7-phosphaadamantane) complexes supported on mesoporous carbon materials have been developed as highly active and recyclable catalysts for reactions like cyanosilylation. unl.pt These catalysts demonstrate a dual activation mechanism, where the tin center acts as a Lewis acid and the phosphorus atom as a Lewis base. unl.pt

Comparative Studies with Other Organotin Compounds and Alternatives

The performance of any given organotin reagent is often evaluated in comparison to other organotin compounds and, increasingly, to non-tin alternatives.

Comparison of Reactivity and Selectivity Profiles

The reactivity and selectivity of organotin compounds are influenced by the organic groups attached to the tin atom. For example, in certain catalytic Stille coupling reactions, trimethyltin (B158744) chloride has demonstrated significantly better performance than tributyltin chloride. The nature of the organic substituent also plays a crucial role in the biological activity of organotin compounds, with triorganotin(IV) derivatives generally exhibiting the highest cytotoxicity. nih.gov

The coordination environment around the tin atom also dictates its reactivity. For instance, the geometry of organotin complexes, which can range from simple monomers to complex oligomeric structures, influences their biological activity. nih.govfrontiersin.org

Exploration of Less Toxic and More Sustainable Alternatives in Radical Chemistry

The inherent toxicity of organotin compounds has been a major impetus for the development of "greener" alternatives, particularly in radical chemistry where tin hydrides have been traditionally used. nih.govresearchgate.net

Notable alternatives to organotin hydrides include:

Organosilanes: Compounds like tris(trimethylsilyl)silane (B43935) have been explored as substitutes for tin hydrides. researchgate.net

Germanium Hydrides: Organogermanes also serve as alternatives in radical chain reactions. researchgate.net

Thiols and P-H Reagents: These compounds can mediate radical reactions through different mechanisms. researchgate.net

Photoredox Catalysis: This approach utilizes visible light and a photocatalyst to generate radicals, offering a milder and more sustainable alternative to traditional methods. nih.gov

Electrosynthesis: The use of electricity to generate radical species provides a cheap and highly tunable method, further promoting sustainability in radical chemistry. nih.gov

The overarching goal of these efforts is to minimize waste, reduce energy consumption, and utilize environmentally benign reagents and solvents, aligning with the principles of green and sustainable chemistry. numberanalytics.comsigmaaldrich.comresearchgate.net

Computational Chemistry and Mechanistic Studies in Organotin Chemistry

Computational chemistry has become an indispensable tool for understanding the mechanisms of organotin-mediated reactions and for predicting the properties and reactivity of new organotin compounds. acs.orgethernet.edu.et

Density Functional Theory (DFT) calculations, for example, have been used to study the insertion of lactide monomers into tin(II) alkoxide bonds during polymerization reactions. acs.org These studies can reveal detailed information about the reaction pathway, including transition state energies and the influence of ligands on reactivity. acs.org

Mechanistic studies, often aided by computational modeling, are crucial for optimizing reaction conditions and designing more efficient and selective catalysts. For instance, understanding the dual activation mechanism of supported organotin-PTA catalysts has been facilitated by multinuclear NMR analysis and likely computational support. unl.pt

The combination of experimental and computational approaches provides a powerful strategy for advancing the field of organotin chemistry, enabling the rational design of new reagents and catalysts with improved performance and reduced environmental impact.

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations have become an indispensable tool in modern chemistry for elucidating complex reaction mechanisms at the molecular level. sigmaaldrich.com In the realm of organotin chemistry, these computational methods provide profound insights into the electronic structure, bonding, and energetics of reactants, transition states, and products. inchem.orgresearchgate.net This allows researchers to map out the detailed pathways of chemical transformations involving organotin compounds, such as Tributyl(cyclopentyloxy)stannane.

Density Functional Theory (DFT) is a prominent quantum mechanical modeling method used to investigate the electronic properties of molecules. researchgate.net By calculating parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), scientists can predict the reactivity and stability of a compound. acs.org The energy gap between HOMO and LUMO, for instance, is a crucial indicator of a molecule's kinetic stability and its susceptibility to electronic excitation. acs.org A smaller energy gap generally implies higher reactivity. researchgate.net

For organotin reactions, quantum chemical calculations can be used to:

Determine Reaction Energetics: Calculate the enthalpy and Gibbs free energy changes for each step of a proposed reaction mechanism, which helps in identifying the thermodynamically most favorable pathway. sigmaaldrich.com

Characterize Transition States: Locate and characterize the geometry and energy of transition states, which are the energetic barriers that must be overcome for a reaction to proceed. This is crucial for understanding the kinetics of the reaction. sigmaaldrich.com

Analyze Bonding and Charge Distribution: Investigate the nature of the chemical bonds, particularly the tin-carbon and tin-oxygen bonds in compounds like this compound, and how they change during a reaction. Mulliken atomic charge calculations can reveal the distribution of electron density within the molecule, highlighting potential sites for nucleophilic or electrophilic attack. researchgate.net

Elucidate Stereoselectivity: In cases where multiple stereoisomers can be formed, quantum chemical calculations can help predict and explain the observed stereochemical outcome of a reaction.

By applying these computational techniques, researchers can gain a deeper understanding of the factors that govern the reactivity of organotin compounds, leading to the design of more efficient and selective synthetic methodologies. inchem.org

Modeling of Organotin Reactivity and Ligand Effects

Steric and Electronic Effects of Ligands:

Alkyl Groups (e.g., Butyl): The three butyl groups in this compound contribute to the compound's steric bulk. This steric hindrance can influence the accessibility of the tin center to attacking reagents, thereby affecting reaction rates. acs.org Electronically, alkyl groups are generally considered to be electron-donating, which increases the electron density on the tin atom.

Alkoxy Group (e.g., Cyclopentyloxy): The cyclopentyloxy group, being an alkoxy group, is more electronegative than the alkyl groups. This results in a polarized tin-oxygen bond, making the tin atom more electrophilic and susceptible to nucleophilic attack. The size and conformation of the cyclopentyl ring can also impart specific steric constraints.

Modeling Reactivity:

Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of organotin compounds with their observed reactivity. These models often use descriptors derived from quantum chemical calculations, such as:

Frontier Molecular Orbital Energies (HOMO and LUMO): As mentioned previously, these are fundamental indicators of reactivity. acs.org

Atomic Charges: The calculated charge on the tin atom can be a good predictor of its electrophilicity. researchgate.net

Steric Parameters: Various computational methods can be used to quantify the steric bulk of the ligands.

By building and validating these models, chemists can predict the reactivity of new, unsynthesized organotin compounds and rationally design reagents with desired properties for specific applications. For example, by systematically varying the alkoxy group in a series of tributyltin alkoxides, it is possible to fine-tune the reactivity of the tin-oxygen bond for applications in catalysis or as a protecting group in organic synthesis. gelest.com

The interplay of steric and electronic effects of the ligands is a central theme in understanding organotin reactivity. acs.org Computational modeling provides a powerful framework for dissecting these complex relationships and guiding the development of new organotin reagents and catalysts.

Future Research Directions and Translational Outlook

Design and Synthesis of Novel Cyclopentyloxy-Substituted Organotin Reagents

The synthesis of new organotin compounds remains a cornerstone of advancing their application. wikipedia.orgresearchgate.net Industrial-scale production often involves the alkylation of tin tetrachloride (SnCl4) with organo-magnesium or organo-aluminum compounds. lupinepublishers.com While Grignard reagents (RMgX) are effective, they require large solvent volumes and can be costly. lupinepublishers.com A significant challenge is controlling the degree of alkylation to achieve specific organotin halides. lupinepublishers.comlupinepublishers.com

Future research will likely focus on developing more direct and selective synthetic routes. For instance, the direct reaction of metallic tin with organic halides is a promising but challenging area. lupinepublishers.comlupinepublishers.com To date, only the synthesis of dimethyltin (B1205294) dichloride from methyl chloride and tin has been commercially successful. lupinepublishers.comlupinepublishers.com Innovations in this area could lead to more cost-effective and environmentally friendly production methods for a wider range of organotin precursors.

Furthermore, the synthesis of organotin alkoxides, such as tributyl(cyclopentyloxy)stannane, can be achieved through various methods, including the reaction of organotin halides with the corresponding sodium alkoxide. gelest.com Recent developments have described techniques for the direct alkylation of tin alkoxides to form organotin trialkoxide compounds. google.com These methods offer high selectivity towards mono-organo tin products and can be used to create complex polytin structures. google.com Exploring these and other novel synthetic strategies will be crucial for creating a diverse library of cyclopentyloxy-substituted organotin reagents with tailored properties for specific applications.

Expanding the Scope of this compound in Catalysis

Organotin compounds, including those with alkoxy ligands, are widely recognized for their catalytic activity in various organic transformations. lupinepublishers.comgelest.com They are particularly effective in reactions involving hydroxyl groups, such as the formation of urethanes from isocyanates and alcohols. lupinepublishers.comgelest.com The catalytic mechanism is believed to involve the coordination of the tin atom with the hydroxyl-containing compound. gelest.com

Future research should aim to expand the catalytic applications of this compound and its analogues. Key areas of interest include:

Polymerization Reactions: Diorganotin carboxylates like dibutyltin (B87310) dilaurate are used as catalysts for polyurethane formation, silicone vulcanization, and transesterification. wikipedia.orglupinepublishers.com Investigating the catalytic potential of this compound in these and other polymerization reactions, such as ring-opening polymerization of lactones, could lead to new and improved polymer synthesis methods. lupinepublishers.comlupinepublishers.com

Transesterification and Esterification: Organotin compounds are valuable catalysts for transesterification and related reactions, especially when milder conditions are required to avoid side reactions or corrosion. lupinepublishers.comlupinepublishers.com Further studies on the activity and selectivity of cyclopentyloxy-substituted stannanes in these processes could lead to more efficient and sustainable industrial processes. rsc.org

Fine Chemical Synthesis: The unique reactivity of organotin compounds can be harnessed for various C-C bond-forming reactions, such as the Stille reaction. wikipedia.org Exploring the utility of this compound in such cross-coupling reactions could provide new tools for the synthesis of complex organic molecules.

A deeper understanding of the catalytic mechanisms is essential for designing more effective catalysts. Two primary mechanisms have been proposed for urethane (B1682113) formation: direct insertion of the isocyanate into a Sn-O bond or the organotin acting as a Lewis acid. lupinepublishers.com The Lewis acid mechanism is thought to be significant for organotin chlorides and carboxylates. lupinepublishers.com Future studies should investigate the dominant catalytic pathway for this compound to optimize its performance.

Innovative Applications in Materials Science and Advanced Functional Materials

The properties of organotin compounds make them suitable for a range of applications in materials science. lupinepublishers.com One of the most significant industrial uses of organotins is as heat stabilizers for polyvinyl chloride (PVC). wikipedia.orgresearchgate.netlupinepublishers.com They function by removing unstable chloride groups and absorbing hydrogen chloride, thereby preventing polymer degradation. wikipedia.org

Future research could explore the potential of incorporating this compound into polymer structures to create novel functional materials. Key areas of investigation include:

Polystannanes: These polymers, with a backbone of covalently bonded tin atoms, are a unique class of organometallic polymers. ethz.chrsc.org They exhibit interesting electronic properties due to σ-electron delocalization along the polymer chain. ethz.chresearchgate.net Research into the synthesis of polystannanes incorporating cyclopentyloxy side groups could lead to materials with tailored optical, thermal, and electrical properties. ethz.chrsc.org

Hybrid Materials: The ability of organotin compounds to act as catalysts for silicone vulcanization suggests their potential use in creating hybrid organic-inorganic materials. lupinepublishers.comlupinepublishers.com By reacting with silanol-terminated polymers, organotin compounds can facilitate cross-linking, leading to materials with enhanced properties. lupinepublishers.com

Coatings and Thin Films: n-Butyltin trichloride (B1173362) is used to produce tin dioxide layers on glass through chemical vapor deposition. wikipedia.org Investigating the use of this compound as a precursor for thin film deposition could open up new applications in electronics and optics.

The development of new organotin-based materials will require a multidisciplinary approach, combining synthetic chemistry with materials characterization and engineering.

Development of Green Chemistry Approaches in Organotin-Mediated Reactions

While organotin compounds are highly versatile, their toxicity and the use of hazardous reagents in their synthesis are significant concerns. organic-chemistry.org Developing greener and more sustainable approaches to organotin chemistry is therefore a critical area for future research. The principles of green chemistry, such as waste prevention, atom economy, and the use of safer solvents, provide a framework for these efforts. organic-chemistry.org

Key strategies for developing greener organotin-mediated reactions include:

Catalytic versus Stoichiometric Reagents: Shifting from stoichiometric to catalytic use of organotin reagents can significantly reduce waste and environmental impact. organic-chemistry.org For example, the catalytic use of organotin hydrides with a suitable co-reductant is a greener alternative to using stoichiometric amounts of these toxic reagents. organic-chemistry.org

Solvent Selection: The use of environmentally benign solvents, such as water or supercritical CO2, is a key aspect of green chemistry. organic-chemistry.org While many organometallic compounds are incompatible with water, research into developing water-tolerant organotin catalysts or reaction systems could lead to significant environmental benefits. organic-chemistry.org

Recyclable Catalysts: Developing solid-supported or fluorous-tagged organotin catalysts that can be easily separated from the reaction mixture and recycled would improve the sustainability of these processes.

Degradation of Organotin Residues: Research into effective methods for the degradation and removal of organotin compounds from waste streams is crucial. nih.gov Techniques such as electrochemical treatment and Fenton's reagent have shown promise in degrading organotins into less harmful inorganic compounds. nih.gov

By integrating green chemistry principles into the design and application of organotin compounds, it will be possible to harness their synthetic utility while minimizing their environmental footprint.

Advanced Spectroscopic and Computational Techniques for Mechanistic Elucidation

A deeper understanding of the structure, bonding, and reaction mechanisms of organotin compounds is essential for the rational design of new reagents and catalysts. Advanced spectroscopic and computational techniques are powerful tools for achieving this understanding.

Spectroscopic Techniques:

NMR Spectroscopy: 119Sn NMR spectroscopy is a particularly valuable technique for characterizing organotin compounds and studying their reactions. rsc.orgscholaris.ca It can be used to distinguish between different organotin species, such as linear polymers and cyclic oligomers. rsc.org

Mass Spectrometry: Techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are widely used for the analysis and speciation of organotin compounds. labrulez.comsciex.comsciex.com These methods are crucial for monitoring reaction progress, identifying byproducts, and analyzing environmental samples. rsc.orgnih.gov

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive structural information about organotin compounds, including bond lengths, bond angles, and coordination geometries. scholaris.ca This information is invaluable for understanding the relationship between structure and reactivity. rsc.org

Computational Chemistry:

Density Functional Theory (DFT): DFT and other ab initio methods are powerful tools for studying the electronic structure, stability, and reactivity of organotin compounds. numberanalytics.com Computational studies can provide insights into reaction mechanisms, predict the properties of new compounds, and guide experimental design. rsc.org

Conformational Sampling and NBO Analysis: These computational techniques can be used to determine the relative stabilities of different conformers and to analyze bonding interactions within organotin molecules. scholaris.ca

By combining advanced spectroscopic and computational methods, researchers can gain a comprehensive understanding of the fundamental chemistry of this compound and other organotin compounds. This knowledge will be instrumental in driving future innovations in this important class of organometallic reagents.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing Tributyl(cyclopentyloxy)stannane, and how can reaction efficiency be optimized?

  • Methodology : this compound is typically synthesized via nucleophilic substitution. A common approach involves reacting tributyltin chloride with cyclopentanol in anhydrous tetrahydrofuran (THF) under inert conditions. Reaction efficiency is optimized by:

  • Maintaining low temperatures (-78°C to 0°C) to minimize side reactions.
  • Using a 1.2:1 molar ratio of cyclopentanol to tributyltin chloride to ensure complete conversion.
  • Purifying the product via column chromatography (hexane/ethyl acetate gradient) to achieve >95% purity.
  • Key Parameters :
  • Solvent: Anhydrous THF
  • Temperature: -78°C (initial), warming to room temperature
  • Yield: 80-90% after purification .

Q. How is the purity and structural integrity of this compound characterized?

  • Methodology :

  • ¹H/¹³C NMR Spectroscopy : Peaks for tributyl groups appear at δ 0.90 (t, 9H, Sn-CH₂), δ 1.32 (dq, 6H, CH₂), and δ 1.94 (t, 2H, cyclopentyloxy). Cyclopentyloxy protons resonate as multiplet signals between δ 3.5-4.5 .
  • HRMS : Confirm molecular ion peaks (e.g., [M + H]⁺ calculated for C₁₇H₃₅OSn: 397.1622).
  • TLC : Monitor reaction progress using silica gel plates (Rf ≈ 0.7 in hexane).
  • Purity Thresholds : GC or HPLC analysis should show <2% impurities, adhering to pharmacopeial standards for organotin compounds .

Advanced Research Questions

Q. What strategies control stereoselectivity in reactions involving this compound as a reagent?

  • Methodology : Stereochemical outcomes depend on:

  • Chiral Auxiliaries : Use enantiomerically pure cyclopentanol derivatives to induce asymmetry in the stannane structure.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance stereocontrol by stabilizing transition states.
  • Temperature Gradients : Lower temperatures (-40°C) favor kinetic over thermodynamic product formation.
  • Case Study : In allylation reactions, chirality transfer from the stannane to imine substrates achieves >90% diastereomeric excess (see for analogous systems) .

Q. How can conflicting data regarding the reactivity of this compound in cross-coupling reactions be resolved?

  • Methodology : Contradictions often arise from:

  • Impurity Profiles : Trace moisture or oxygen degrades stannanes; use Karl Fischer titration to confirm anhydrous conditions.
  • Catalyst Compatibility : Screen palladium/copper catalysts (e.g., Pd(PPh₃)₄ vs. Pd₂(dba)₃) to identify optimal systems.
  • Statistical Validation : Apply ANOVA or t-tests to compare reaction yields across 3+ independent trials.
  • Replication : Reproduce experiments under strictly controlled conditions (e.g., glovebox for air-sensitive steps) .

Q. What methodologies identify and quantify impurities in this compound batches?

  • Methodology :

  • GC-MS/HPLC-UV : Detect and quantify residual cyclopentanol (<0.5%) or tributyltin oxide (<1.0%).
  • ICP-OES : Measure tin content to confirm stoichiometry (theoretical Sn: 29.8%).
  • Thresholds : Follow ICH Q3A guidelines, limiting unspecified impurities to <0.10% .

Safety and Regulatory Considerations

Q. What safety protocols are critical when handling this compound?

  • Methodology :

  • PPE : Wear nitrile gloves, lab coat, and safety goggles.
  • Storage : Store in amber vials under argon at -20°C to prevent decomposition.
  • Waste Disposal : Neutralize with 10% KOH in ethanol before disposal as hazardous waste.
  • Exposure Limits : Adhere to OSHA PEL for organotins (0.1 mg/m³ as Sn) .

Data Analysis and Reproducibility

Q. How should researchers statistically validate experimental data for publications involving this compound?

  • Methodology :

  • Triplicate Trials : Conduct ≥3 independent experiments to calculate mean ± SD.
  • Outlier Detection : Apply Grubbs’ test (α = 0.05) to exclude anomalous data.
  • Error Propagation : Use software (e.g., OriginLab) to model uncertainties in yield calculations.
  • Reporting : Include raw data tables in supplementary materials .

Literature and Hypothesis Development

Q. How can researchers formulate hypotheses about the catalytic applications of this compound?

  • Methodology :

  • Literature Survey : Use SciFinder or Reaxys to identify analogous reactions (e.g., Stille couplings with tributylstannanes).
  • Mechanistic Proposals : Propose intermediates (e.g., Sn-O bond cleavage) based on DFT calculations or isotopic labeling.
  • Gap Analysis : Highlight understudied areas (e.g., photoredox activation) in current organotin chemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.